molecular formula C27H31NO6 B11401070 ethyl 3-{3-[2-(4-methoxyphenyl)ethyl]-6,10-dimethyl-8-oxo-3,4-dihydro-2H,8H-chromeno[6,7-e][1,3]oxazin-7-yl}propanoate

ethyl 3-{3-[2-(4-methoxyphenyl)ethyl]-6,10-dimethyl-8-oxo-3,4-dihydro-2H,8H-chromeno[6,7-e][1,3]oxazin-7-yl}propanoate

Cat. No.: B11401070
M. Wt: 465.5 g/mol
InChI Key: PUNKSRWYOWSGCS-UHFFFAOYSA-N
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Description

ETHYL 3-{3-[2-(4-METHOXYPHENYL)ETHYL]-6,10-DIMETHYL-8-OXO-2H,3H,4H,8H-CHROMENO[6,7-E][1,3]OXAZIN-7-YL}PROPANOATE is a complex organic compound that belongs to the class of chromeno[6,7-e][1,3]oxazin derivatives. This compound is characterized by its unique structure, which includes a chromeno-oxazin core, a methoxyphenyl group, and an ethyl propanoate moiety. It is of interest in various fields of scientific research due to its potential biological and chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ETHYL 3-{3-[2-(4-METHOXYPHENYL)ETHYL]-6,10-DIMETHYL-8-OXO-2H,3H,4H,8H-CHROMENO[6,7-E][1,3]OXAZIN-7-YL}PROPANOATE typically involves multi-step organic reactions. One common method includes the condensation of 4-methoxyphenyl ethyl ketone with 6,10-dimethyl-8-oxo-2H,3H,4H,8H-chromeno[6,7-e][1,3]oxazin-7-yl propanoate under acidic conditions. The reaction is usually carried out in the presence of a strong acid catalyst such as sulfuric acid or hydrochloric acid, followed by purification through recrystallization or chromatography .

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of automated reactors and continuous flow systems to ensure consistent quality and yield. The process may include steps such as solvent extraction, distillation, and crystallization to isolate and purify the final product. The use of advanced analytical techniques like NMR, IR, and mass spectrometry is essential for quality control and verification of the compound’s structure .

Chemical Reactions Analysis

Types of Reactions

ETHYL 3-{3-[2-(4-METHOXYPHENYL)ETHYL]-6,10-DIMETHYL-8-OXO-2H,3H,4H,8H-CHROMENO[6,7-E][1,3]OXAZIN-7-YL}PROPANOATE undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions using agents like sodium borohydride or lithium aluminum hydride can convert ketone groups to alcohols.

Common Reagents and Conditions

Major Products

The major products formed from these reactions include:

Scientific Research Applications

ETHYL 3-{3-[2-(4-METHOXYPHENYL)ETHYL]-6,10-DIMETHYL-8-OXO-2H,3H,4H,8H-CHROMENO[6,7-E][1,3]OXAZIN-7-YL}PROPANOATE has several applications in scientific research:

Mechanism of Action

The mechanism of action of ETHYL 3-{3-[2-(4-METHOXYPHENYL)ETHYL]-6,10-DIMETHYL-8-OXO-2H,3H,4H,8H-CHROMENO[6,7-E][1,3]OXAZIN-7-YL}PROPANOATE involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit the activity of certain enzymes involved in inflammatory pathways, leading to reduced inflammation. Additionally, it may interact with DNA or proteins, affecting cellular processes such as proliferation and apoptosis .

Comparison with Similar Compounds

Similar Compounds

    ETHYL 3-(4-METHOXYPHENYL)PROPANOATE: A simpler analog with similar structural features but lacking the chromeno-oxazin core.

    4-METHOXYACETOPHENONE: Contains the methoxyphenyl group but differs in the rest of the structure.

    CHROMENO[6,7-E][1,3]OXAZIN DERIVATIVES: Compounds with similar core structures but different substituents.

Uniqueness

ETHYL 3-{3-[2-(4-METHOXYPHENYL)ETHYL]-6,10-DIMETHYL-8-OXO-2H,3H,4H,8H-CHROMENO[6,7-E][1,3]OXAZIN-7-YL}PROPANOATE is unique due to its combination of a chromeno-oxazin core with a methoxyphenyl group and an ethyl propanoate moiety. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for research and development .

Properties

Molecular Formula

C27H31NO6

Molecular Weight

465.5 g/mol

IUPAC Name

ethyl 3-[3-[2-(4-methoxyphenyl)ethyl]-6,10-dimethyl-8-oxo-2,4-dihydropyrano[3,2-g][1,3]benzoxazin-7-yl]propanoate

InChI

InChI=1S/C27H31NO6/c1-5-32-24(29)11-10-22-17(2)23-14-20-15-28(13-12-19-6-8-21(31-4)9-7-19)16-33-25(20)18(3)26(23)34-27(22)30/h6-9,14H,5,10-13,15-16H2,1-4H3

InChI Key

PUNKSRWYOWSGCS-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)CCC1=C(C2=C(C(=C3C(=C2)CN(CO3)CCC4=CC=C(C=C4)OC)C)OC1=O)C

Origin of Product

United States

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